ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate CAS 1864016-41-0 physicochemical properties
ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate CAS 1864016-41-0 physicochemical properties
The Physicochemical and Synthetic Profile of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (CAS 1864016-41-0)
Executive Summary
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a highly specialized, fluorinated heterocyclic building block. Incorporating both a privileged pyrazole core and a metabolically robust trifluoroethyl vector, this compound is increasingly utilized in the rational design of kinase inhibitors, agrochemicals, and allosteric modulators. This technical guide details its physicochemical properties, the mechanistic rationale behind its structural features, and validated synthetic workflows for its application in library generation.
Structural Rationale and Mechanistic Advantages
The architecture of CAS 1864016-41-0 is deliberately designed to address common pharmacokinetic liabilities encountered during lead optimization.
-
The Pyrazole Scaffold: Pyrazoles are ubiquitous in medicinal chemistry, frequently serving as hydrogen-bond donors or acceptors that interact with the hinge region of kinases.
-
The 2,2,2-Trifluoroethyl N-Substituent: Alkylation of the pyrazole nitrogen with a 2,2,2-trifluoroethyl group serves a dual purpose. First, it acts as a lipophilic bioisostere for standard alkyl groups, improving membrane permeability and target binding in hydrophobic pockets ()[1]. Second, the strong electron-withdrawing nature of the trifluoromethyl moiety decreases the basicity of the adjacent nitrogen, while the robust C–F bonds shield the molecule from cytochrome P450-mediated N-dealkylation, thereby significantly enhancing metabolic stability ()[2].
-
The Ethyl Ester Handle: The C3 ethyl ester provides a versatile, orthogonal synthetic handle that can be readily hydrolyzed, reduced, or directly converted into amides to explore structure-activity relationships (SAR) ()[3].
Physicochemical Profiling
Understanding the baseline physicochemical properties of this building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream derivatives. The data below synthesizes structural calculations and empirical supplier data[4].
| Property | Value | Rationale / Impact |
| CAS Number | 1864016-41-0 | Unique identifier for procurement and tracking. |
| Molecular Formula | C8H9F3N2O2 | - |
| Molecular Weight | 222.16 g/mol | Low MW ensures downstream derivatives remain well within Lipinski's Rule of 5. |
| Predicted XLogP3 | ~1.9 | Optimal lipophilicity for passive membrane diffusion and oral absorption. |
| Topological Polar Surface Area | 44.12 Ų | Highly favorable for oral bioavailability and potential blood-brain barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 0 / 4 | Limits desolvation penalties during target binding. |
| Rotatable Bonds | 4 | Maintains a balance between conformational flexibility and entropic penalty upon binding. |
Synthetic Workflows & Experimental Protocols
To leverage this building block in drug discovery, researchers typically hydrolyze the ester to the corresponding carboxylic acid, followed by amide coupling to generate diverse libraries. The following protocols are designed as self-validating systems, ensuring high yield and purity by minimizing side reactions.
Protocol A: Saponification to 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid
Causality & Design: Lithium hydroxide (LiOH) is selected over sodium or potassium hydroxide because the lithium cation acts as a mild Lewis acid, coordinating the ester carbonyl to accelerate hydrolysis without aggressively degrading the fluorinated moiety. A mixed solvent system (THF/MeOH/H2O) is critical to solubilize both the lipophilic ester and the aqueous base.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of CAS 1864016-41-0 in a 2:1:1 mixture of THF, Methanol, and distilled water (concentration ~0.2 M).
-
Base Addition: Add 1.5 equivalents of LiOH·H2O in a single portion at 0 °C. Self-Validation: The reaction must be kept cold initially to prevent potential base-catalyzed defluorination, though the CF3 group is generally highly stable.
-
Reaction: Warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the higher-Rf ester spot completely disappears.
-
Workup: Concentrate in vacuo to remove organic solvents. Dilute the aqueous layer with water and wash with diethyl ether to remove unreacted starting material.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2-3 using 1M HCl. The product will precipitate as a white solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid intermediate.
Protocol B: Amide Library Generation via HATU Coupling
Causality & Design: HATU is utilized as the coupling reagent due to its superior efficiency in forming active esters and its ability to drive reactions with sterically hindered or electronically deactivated amines. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to ensure the carboxylic acid is deprotonated without competing for the active ester.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of the carboxylic acid intermediate in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to pre-form the active OAt ester.
-
Coupling: Add 1.1 eq of the desired primary or secondary amine.
-
Reaction: Stir at room temperature for 12 hours under an inert nitrogen atmosphere.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract 3x with Ethyl Acetate.
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.
Workflow for the derivatization of CAS 1864016-41-0 into amide-based drug candidates.
Biological Application: Signaling Pathway Integration
Fluorinated pyrazoles are frequently deployed as ATP-competitive inhibitors of the Janus Kinase (JAK) family. The 2,2,2-trifluoroethyl group is particularly adept at occupying the hydrophobic selectivity pockets adjacent to the kinase hinge region, thereby blocking the phosphorylation of STAT proteins and halting downstream inflammatory gene transcription ()[5].
Mechanism of action for pyrazole-derived inhibitors targeting the JAK/STAT pathway.
Conclusion
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (CAS 1864016-41-0) is a highly versatile and strategically designed building block. By integrating a bioisosteric trifluoroethyl group, it offers medicinal chemists a direct route to synthesizing drug candidates with superior metabolic stability, optimized lipophilicity, and excellent target engagement profiles.
References
-
Title: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox Source: Journal of Medicinal Chemistry URL: [Link]
